molecular formula C8H7NO3S2 B8716862 5-hydroxy-1-benzothiophene-2-sulfonamide

5-hydroxy-1-benzothiophene-2-sulfonamide

Cat. No.: B8716862
M. Wt: 229.3 g/mol
InChI Key: IGYDWQWQYFXSNN-UHFFFAOYSA-N
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Description

5-hydroxy-1-benzothiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The sulfonamide group in this compound is particularly significant due to its role in inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes .

Preparation Methods

The synthesis of 5-hydroxy-1-benzothiophene-2-sulfonamide typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-hydroxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-hydroxy-1-benzothiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its inhibitory effects on carbonic anhydrase enzymes, which are involved in processes like respiration and acid-base balance.

    Medicine: Due to its enzyme inhibition properties, it has potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-1-benzothiophene-2-sulfonamide involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition affects various physiological processes, such as the regulation of pH and fluid balance. Molecular docking studies have shown that the compound interacts with the enzyme’s active site through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

5-hydroxy-1-benzothiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:

The uniqueness of this compound lies in its specific structural features, such as the hydroxyl group, which enhances its binding affinity and inhibitory potency.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and potent inhibitory effects on carbonic anhydrase enzymes make it a valuable compound for scientific research and potential therapeutic use.

Properties

Molecular Formula

C8H7NO3S2

Molecular Weight

229.3 g/mol

IUPAC Name

5-hydroxy-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C8H7NO3S2/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4,10H,(H2,9,11,12)

InChI Key

IGYDWQWQYFXSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridine hydrochloride (50 g) was heated to 190° C. and to the melt was added 5-methoxy-2-sulfamoylbenzo[b]thiophene (12.78 g, 0.053 m). The mixture was stirred at 190° C. for 2 hours and then poured into ice and extracted with ethyl acetate (3×200 ml). The combined extract was washed with 3N HCl, dried over Na2SO4 and filtered through a pad of filter aid and charcoal. The filtrate was concentrated under reduced pressure and the residue was crystallized from nitromethane to yield 7.83 g (64%) of product melting at 197°-198.5° C. An analytical sample melted at 192.5°-193.5° C. after recrystallization from nitromethane and treatment with decolorizing carbon.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12.78 g
Type
reactant
Reaction Step Two
Yield
64%

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